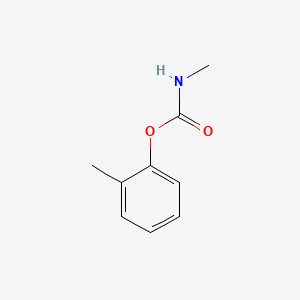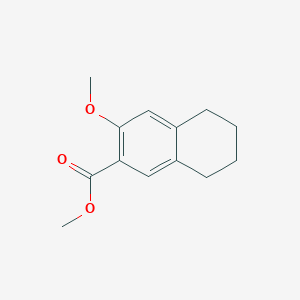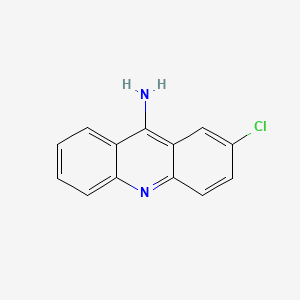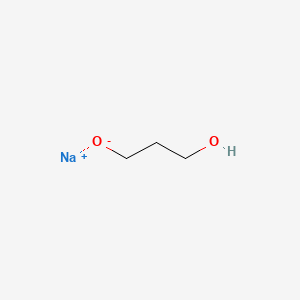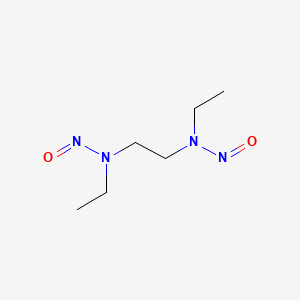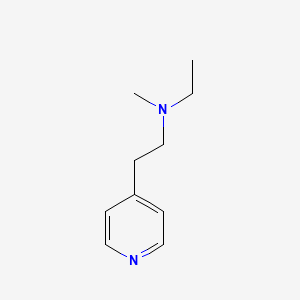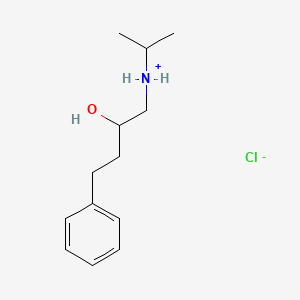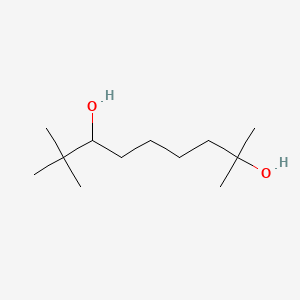
2,8,8-Trimethylnonane-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,8-Trimethylnonane-2,7-diol is an organic compound with the molecular formula C12H26O2. It consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes three methyl groups attached to a nonane backbone, making it a diol due to the presence of two hydroxyl groups.
Preparation Methods
The synthesis of 2,8,8-Trimethylnonane-2,7-diol can be achieved through various synthetic routes. One common method involves the reaction of pivaldehyde with acetone in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
2,8,8-Trimethylnonane-2,7-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol may lead to the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
2,8,8-Trimethylnonane-2,7-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of metabolic pathways and enzyme interactions. In medicine, this compound could be explored for its potential therapeutic properties, although specific applications are still under investigation. Industrially, it may be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2,8,8-Trimethylnonane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions . These interactions can affect biological processes, such as enzyme activity and signal transduction pathways, although detailed mechanisms are still being studied.
Comparison with Similar Compounds
2,8,8-Trimethylnonane-2,7-diol can be compared with other similar compounds, such as 2,5,8-trimethylnonane and 2,8,8-trimethyl-2,7-nonanediol . These compounds share similar structural features but differ in the position and number of methyl groups and hydroxyl groups. The unique arrangement of these groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
57512-45-5 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,8,8-trimethylnonane-2,7-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)10(13)8-6-7-9-12(4,5)14/h10,13-14H,6-9H2,1-5H3 |
InChI Key |
AMNHLQWCSMTIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCCCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


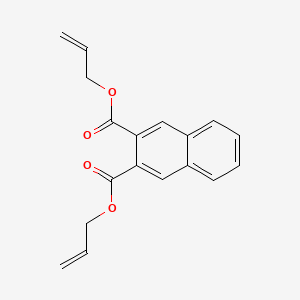
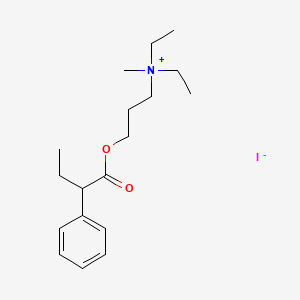

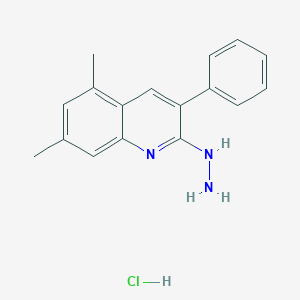
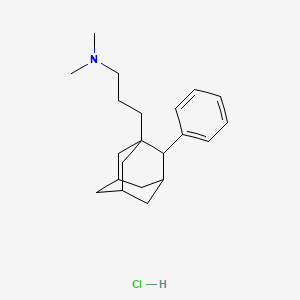
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
